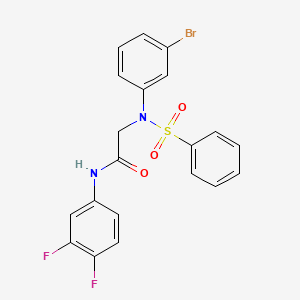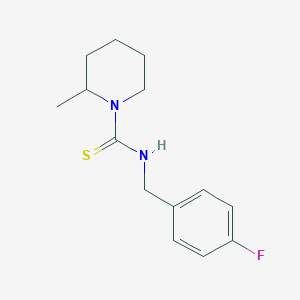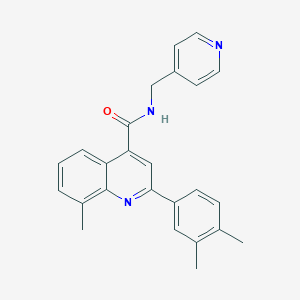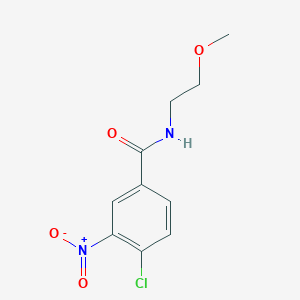![molecular formula C15H14N4O3 B4701014 5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4701014.png)
5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Descripción general
Descripción
5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Indirubin-3'-monoxime (IM) and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the inhibition of various enzymes such as cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and protein kinases. These enzymes are involved in various cellular processes such as cell growth, apoptosis, and inflammation. The compound has been shown to inhibit the activity of these enzymes, leading to the inhibition of cell growth, induction of apoptosis, and reduction of inflammation.
Biochemical and Physiological Effects:
The compound this compound has been shown to exhibit various biochemical and physiological effects. The compound has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to inhibit the activity of various enzymes that are involved in the progression of neurodegenerative diseases. Additionally, the compound has been shown to exhibit anti-inflammatory properties, which could be useful in the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound 5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and can be purified using various techniques. The compound has been extensively studied, and its mechanism of action is well understood. However, the compound has some limitations, such as its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several future directions for the study of 5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One future direction is the study of the compound's potential use in the treatment of various types of cancer. Another future direction is the study of the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the compound's anti-inflammatory properties could be further studied for their potential use in the treatment of various inflammatory disorders. Finally, the compound's potential toxicity and limited solubility in water could be further studied to determine the optimal conditions for its use in lab experiments.
Aplicaciones Científicas De Investigación
The compound 5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. The compound has been shown to exhibit anti-cancer properties by inhibiting cell growth and inducing apoptosis in cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to inhibit the activity of various enzymes that are involved in the progression of these diseases. Additionally, the compound has been studied for its anti-inflammatory properties, which could be useful in the treatment of various inflammatory disorders.
Propiedades
IUPAC Name |
6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c20-13-11(14(21)19-15(22)18-13)8-16-6-5-9-7-17-12-4-2-1-3-10(9)12/h1-4,7-8,17H,5-6H2,(H3,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROSMSZRGULXQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN=CC3=C(NC(=O)NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-({[2-(2-hydroxyethoxy)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4700946.png)
![4-(5-{2-[(4-chlorophenyl)sulfonyl]-2-cyanovinyl}-2-furyl)benzenesulfonamide](/img/structure/B4700965.png)

![3-chloro-4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4700984.png)
![2-[(4-phenyl-5,6-dihydrobenzo[h]quinazolin-2-yl)amino]benzoic acid](/img/structure/B4700993.png)

![3-[3-(2-chlorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4701003.png)
![4-[2-(2,5-dimethylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4701008.png)
![7-(difluoromethyl)-N-(4-hydroxyphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4701011.png)
![(4-{[2,3-bis(4-methyl-3-nitrophenyl)-6-quinoxalinyl]oxy}phenyl)amine](/img/structure/B4701017.png)
![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-3-methylbenzamide](/img/structure/B4701026.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylbenzamide](/img/structure/B4701028.png)